molecular formula C11H9FN2O3S B1529330 2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1410597-97-5

2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Cat. No. B1529330
CAS RN: 1410597-97-5
M. Wt: 268.27 g/mol
InChI Key: CLWUIECVWQIPHC-UHFFFAOYSA-N
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Description

2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid (FMPO) is a relatively new and widely studied compound that is used in a variety of scientific research applications. FMPO is an organosulfur compound that is part of the oxadiazole family, and it is known for its unique properties and wide range of applications. FMPO is used in a variety of scientific research applications, including biochemical and physiological studies, and it has been used for drug delivery, drug targeting, and drug screening.

Scientific Research Applications

Synthesis and Characterization

The compound 2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid belongs to a class of 1,3,4-oxadiazole derivatives, known for their structural versatility and potential pharmacological activities. Studies on similar compounds have focused on synthesizing novel derivatives and characterizing them using various spectroscopic methods. For example, researchers have synthesized derivatives bearing a 3-chloro-2-fluorophenyl moiety, characterizing them through IR, NMR, and mass spectral data (Bhat et al., 2016). These compounds were evaluated for their anti-convulsant and anti-inflammatory activities, supported by molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016)(Bhat et al., 2016).

Pharmacological Evaluation

1,3,4-oxadiazole derivatives have been the subject of extensive pharmacological evaluations. For instance, a study focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and conducting in vitro screening against various bacterial strains. These compounds showed significant antibacterial potential, with one derivative exhibiting remarkable activity against certain bacteria compared to the standard drug ciprofloxacin. Computational docking with the α-chymotrypsin enzyme protein revealed active binding sites, correlating significantly with bioactivity data (Siddiqui et al., 2014)(Siddiqui et al., 2014).

Toxicity Assessment and Biological Activities

Further research delved into the computational and pharmacological potential of novel 1,3,4-oxadiazole derivatives, assessing their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. One compound, in particular, demonstrated moderate inhibitory effects across different assays and showed good affinity for specific biological targets, correlating with high analgesic and anti-inflammatory effects (Faheem, 2018)(Faheem, 2018).

properties

IUPAC Name

2-[[3-(5-fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S/c1-6-2-3-7(12)4-8(6)10-13-11(17-14-10)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWUIECVWQIPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NOC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 3
Reactant of Route 3
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 4
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 5
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 6
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

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